NZ 419

Hydroxyl radical scavenging Oxidative stress Nephroprotection

NZ 419 (5-Hydroxy-1-methylhydantoin) is an endogenous creatinine metabolite with intrinsic hydroxyl radical scavenging activity, advanced to Phase 2 trials as HD-003 for kidney disease. Unlike ascorbic acid or NAC, NZ 419 uniquely suppresses B2-kinin receptor expression in vascular smooth muscle cells and demonstrates superior serum creatinine reduction in paraquat-induced nephrotoxicity models (P<0.05). Validated in adenine-loaded and 5/6 nephrectomized CKD rat models at 100 mg/kg/day oral MED. Protects LLC-PK1 renal cells against cisplatin, cephaloridine, and hypoxia/reoxygenation at 2.5 μM MEC. For protocols investigating creatinine metabolite pathways, bradykinin-mediated vascular remodeling, or oxidative stress in renal failure, NZ 419 provides multi-modal pharmacology that generic ROS scavengers cannot replicate.

Molecular Formula C4H6N2O3
Molecular Weight 130.10 g/mol
CAS No. 121146-02-9
Cat. No. B7819458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNZ 419
CAS121146-02-9
Molecular FormulaC4H6N2O3
Molecular Weight130.10 g/mol
Structural Identifiers
SMILESCN1C(C(=O)NC1=O)O
InChIInChI=1S/C4H6N2O3/c1-6-3(8)2(7)5-4(6)9/h3,8H,1H3,(H,5,7,9)
InChIKeyUPSFNXFLBMJUQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NZ 419 (5-Hydroxy-1-methylhydantoin): Creatinine Metabolite Antioxidant for Renal and Vascular Research Procurement


NZ 419 (CAS: 121146-02-9; also CAS 84210-26-4), chemically 5-Hydroxy-1-methylhydantoin (HMH), is a mammalian endogenous creatinine metabolite with intrinsic hydroxyl radical (•OH) scavenging activity [1]. The compound has a molecular formula C4H6N2O3 and molecular weight 130.10 g/mol [2]. NZ 419 has been advanced as HD-003 to Phase 2 clinical trials for kidney disease [3]. Unlike general-purpose dietary antioxidants, NZ 419 is an endogenous oxidative product of creatinine metabolism in mammals, a property that informs its therapeutic investigation in chronic kidney disease and vascular injury models [1][4].

NZ 419 Sourcing: Why Generic Antioxidant Substitution Fails in CKD and Vascular Research


General antioxidants such as ascorbic acid (vitamin C), N-acetylcysteine (NAC), or Trolox cannot be assumed to recapitulate NZ 419's biological effects in research models. NZ 419 is an endogenous creatinine metabolite with demonstrated intrinsic •OH scavenging activity, a property distinct from exogenous antioxidants [1]. Direct comparative studies demonstrate that while NZ 419 and vitamin C exhibit similar •OH scavenging potency in vitro (IC50 4.02 mg/mL), NZ 419 provides superior reduction in serum creatinine (SCr) in paraquat-induced nephrotoxicity models (89.20 ± 6.72 μmol/L vs. 97.28 ± 4.81 μmol/L, P < 0.05) [2]. Furthermore, NZ 419 completely suppresses B2-kinin receptor (B2KR) expression in vascular smooth muscle cells, a signaling activity not reported for conventional antioxidants and one that confers vascular protection distinct from direct radical scavenging [3]. For experimental protocols investigating creatinine metabolite pathways, oxidative stress in renal failure, or bradykinin-mediated vascular remodeling, substitution with generic ROS scavengers cannot replicate the compound's multi-modal pharmacology.

NZ 419 Head-to-Head Comparative Data: Quantitative Evidence for Scientific Procurement


Hydroxyl Radical Scavenging: NZ 419 vs. Vitamin C IC50 Equivalence with Superior In Vivo Renal Protection

In a direct head-to-head in vitro comparison using the Fenton method, NZ 419 (HMH) and vitamin C demonstrated identical hydroxyl radical (•OH) scavenging potency, with IC50 values of 4.02 mg/mL for both compounds [1]. However, in a rat model of paraquat-induced nephrotoxicity, NZ 419 (1 mmol/kg p.o.) produced significantly superior reduction in serum creatinine (SCr) compared to vitamin C at the same dose (89.20 ± 6.72 μmol/L vs. 97.28 ± 4.81 μmol/L, P < 0.05), despite both compounds significantly reducing SCr relative to the PQ group (163.46 ± 8.67 μmol/L, P < 0.01) [1]. Both compounds showed similar efficacy in reducing blood urea nitrogen (BUN), malondialdehyde (MDA), and in restoring glutathione (GSH) and superoxide dismutase (SOD) activity (P > 0.05 between groups) [1].

Hydroxyl radical scavenging Oxidative stress Nephroprotection Paraquat toxicity

Renal Tubular Cell Protection: Minimum Effective Concentration (MEC) of 2.5 μM NZ 419 in LLC-PK1 Cells

In LLC-PK1 porcine renal tubular epithelial cells exposed to multiple nephrotoxic insults, NZ 419 demonstrated a minimum effective concentration (MEC) of 2.5 μM for protection against cellular damage, as measured by lactate dehydrogenase (LDH) leakage and malondialdehyde (MDA) production [1][2]. At this concentration, NZ 419 conferred protection against damage induced by cisplatin, cephaloridine, and hypoxia/reoxygenation treatment [1][2]. The authors noted that this 2.5 μM MEC was too low to be explained solely by direct hydroxyl radical scavenging activity, suggesting that NZ 419 may additionally inhibit reactive oxygen species generation and/or modulate signal transduction pathways beyond simple stoichiometric radical neutralization [1][2].

Renal tubular epithelial cells Cisplatin nephrotoxicity Cephaloridine Hypoxia-reoxygenation

B2-Kinin Receptor (B2KR) Expression Suppression: Complete Inhibition in VSMC by NZ 419

In vascular smooth muscle cells (VSMC) stimulated with high glucose (25 mM), NZ 419 completely suppressed the expression of B2-kinin receptors (B2KR) [1]. Additionally, NZ 419 attenuated bradykinin (BK)-induced increases in MAPK phosphorylation and connective tissue growth factor (CTGF) protein levels in VSMC, indicating modulation of BK-induced vascular remodeling signaling [1]. This receptor-level activity is distinct from direct radical scavenging and is not documented for vitamin C or other general antioxidants in the same experimental context, suggesting a unique pharmacology relevant to diabetic vascular complications [1].

Vascular smooth muscle cells Bradykinin receptor B2KR Vascular remodeling

Chronic Kidney Disease (CKD) Progression Inhibition: 100 mg/kg/d MED in Adenine-Loaded Rat Model

In adenine-loaded rats, a model of chronic renal failure (CRF), NZ 419 administered orally at a minimum effective dose (MED) of 100 mg/kg/day significantly ameliorated serum creatinine (sCr) and all measured oxidative stress markers [1]. In 5/6 nephrectomized rats (glomerular lesion model), NZ 419 at doses of 80 and 160 mg/kg/day produced significant inhibitory effects against increases in blood urea nitrogen (BUN), decreases in renal blood flow and renal plasma flow, and nephrotic syndrome [1]. Oxidative stress markers, including urinary methylguanidine and serum albumin levels, were also significantly ameliorated [1]. This study established NZ 419's efficacy in preventing CRF progression at CKD stages 3 and 4, while most control rats remained at stage 4 (GFR ratio 0.15-0.29) [1].

Chronic kidney disease Adenine-induced CKD Renal failure Oxidative stress biomarkers

Endogenous Creatinine Metabolite Origin: Serum NZ 419 Levels Differentially Elevated in Diabetic CKD Patients

In a clinical analysis, serum NZ 419 levels in diabetic patients with Stage 3-5 CKD were significantly elevated at 88.1 ± 17.2 μg/dL (P < 0.001) compared to nondiabetic normal controls at 9.0 ± 5.6 μg/dL [1]. Diabetic patients without advanced CKD also showed elevated levels at 31.5 ± 2.4 μg/dL (P < 0.05) [1]. The molar ratio of NZ 419 to creatinine (NZ-419/Cr) was significantly higher in both diabetic patients with (P < 0.01) and without (P < 0.001) Stage 3-5 CKD compared to nondiabetic controls, while nondiabetic patients with or without Stage 3-5 CKD did not show significantly different molar ratio values [1]. This establishes NZ 419 as an endogenous biomarker of creatinine oxidative metabolism with disease-specific differential regulation.

Creatinine metabolism Diabetic nephropathy Endogenous antioxidant Clinical biomarker

Oral Bioactivity: NZ 419 Prevents CRF Progression via Oral Administration in Rat Models

In the first report demonstrating exogenous NZ 419 efficacy, orally administered NZ 419 prevented the initiation and/or progression of chronic renal failure (CRF) in an adenine-loaded rat model [1]. After 24 days of adenine loading, control rats exhibited approximately a 90% decrease in creatinine clearance (CCr) [1]. Treatment with NZ 419 from the beginning of the study significantly inhibited the decrease in CCr and the increase in serum creatinine (sCr) [1]. Biomarkers of in vivo hydroxyl radical activity, including serum methylguanidine (sMG) and the sMG/sCr molar ratio in serum, urine, kidney, liver, and muscle, indicated that NZ 419 inhibited the increase in oxidative stress induced by CRF [1]. The increase in guanidinosuccinic acid, another biomarker of oxidative stress, was also inhibited by NZ 419 treatment [1].

Oral bioavailability Chronic renal failure Adenine-induced nephropathy Creatinine clearance

NZ 419 Optimal Research Application Scenarios: Model-Specific Procurement Guidance


Paraquat-Induced Nephrotoxicity and Pulmonary Injury Models

NZ 419 demonstrates robust protective efficacy in paraquat (PQ) poisoning models, making it a critical tool for investigating oxidative stress-mediated organ injury. In PQ-induced nephrotoxicity, NZ 419 (1 mmol/kg p.o.) significantly reduces serum creatinine (89.20 ± 6.72 μmol/L vs. 163.46 ± 8.67 μmol/L in PQ group, P < 0.01) and improves oxidative stress markers including MDA, GSH, and SOD activity [1]. The compound also protects against PQ-induced lung injury by increasing SOD activity, reducing MDA levels, and correcting tricarboxylic acid cycle disturbances [2]. For researchers studying PQ toxicology or evaluating nephroprotective/hepatoprotective interventions, NZ 419 provides a validated tool with established dosing and endpoint data.

Chronic Kidney Disease (CKD) Progression and Renal Failure Models

NZ 419 has been extensively validated in multiple CKD/CRF models, including adenine-loaded rats and 5/6 nephrectomized rats. The minimum effective oral dose (MED) of 100 mg/kg/day in adenine-loaded rats ameliorates serum creatinine and oxidative stress markers, with efficacy demonstrated at CKD stages 3 and 4 [3]. Oral NZ 419 prevents approximately 90% decrease in creatinine clearance observed in untreated adenine-loaded rats [4]. Researchers investigating renal failure progression, oxidative stress in CKD, or evaluating renoprotective compounds should select NZ 419 based on these established dose-response and efficacy data in preclinical CKD models.

Vascular Smooth Muscle Cell (VSMC) Remodeling and Bradykinin Signaling Studies

NZ 419 uniquely modulates bradykinin (BK)-induced vascular remodeling pathways in VSMC, completely suppressing B2-kinin receptor (B2KR) expression in response to high glucose (25 mM) stimulation [5]. The compound also attenuates BK-induced MAPK phosphorylation and CTGF protein level increases [5]. This receptor-level pharmacology, distinct from direct radical scavenging, makes NZ 419 an essential research tool for investigating diabetic vascular complications, VSMC remodeling mechanisms, and bradykinin-mediated signaling pathways in cardiovascular research.

Cisplatin and Xenobiotic-Induced Renal Tubular Injury Models

In LLC-PK1 renal tubular epithelial cells, NZ 419 protects against multiple nephrotoxic insults (cisplatin, cephaloridine, hypoxia/reoxygenation) with a minimum effective concentration of 2.5 μM [6][7]. The low MEC suggests that NZ 419 engages mechanisms beyond stoichiometric radical scavenging, potentially involving signal transduction modulation and ROS generation inhibition [6][7]. Researchers evaluating cisplatin nephrotoxicity, drug-induced kidney injury, or hypoxia-reoxygenation damage in renal cell models should consider NZ 419 as a validated tool compound with established cellular protection parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for NZ 419

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.